(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene
Description
Properties
CAS No. |
62789-33-7 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-methyl-N-(methyldiazenyl)aniline |
InChI |
InChI=1S/C8H11N3/c1-9-10-11(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
KBYKAFYTUNFNBB-UHFFFAOYSA-N |
Canonical SMILES |
CN=NN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Overview
The following table summarizes key structural and physical properties of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene and related compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (N1/N3) | pKa | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene (Target) | C₈H₁₁N₃ | 149.20 | N1: Me; N3: Me, Ph | N/A | N/A | N/A |
| (1E)-1-Methyl-3-p-tolyltriaz-1-ene (Ev1) | C₉H₁₃N₃ | 163.22 | N1: Me; N3: 4-methylphenyl | N/A | N/A | N/A |
| 3,3-Dimethyl-1-phenyltriazene (Ev3) | C₈H₁₁N₃ | 149.20 | N1: Ph; N3: 2 Me | N/A | N/A | N/A |
| 3,3-Dimethyl-1-(4-CF₃-phenyl)triazene (Ev2) | C₁₀H₁₁F₃N₃ | 230.21 | N1: 4-CF₃Ph; N3: 2 Me | N/A | N/A | N/A |
| (1E)-1-(4-BrPh)-3-(4-MePh)triaz-1-ene (Ev4) | C₁₃H₁₂BrN₃ | 290.16 | N1: 4-BrPh; N3: 4-methylphenyl | 1.26 | 372.0 ± 52.0 | 1.37 ± 0.1 |
Key Findings and Analysis
Substituent Effects on Electronic Properties
Electron-Withdrawing Groups (EWGs):
- Ev2 (4-CF₃Ph) and Ev4 (4-BrPh) contain EWGs, which stabilize the triazene via inductive effects. Ev4’s pKa (1.26) is significantly lower than typical triazenes, reflecting enhanced acidity due to bromine’s electron-withdrawing nature .
- The trifluoromethyl group in Ev2 likely increases thermal stability by delocalizing electron density .
Electron-Donating Groups (EDGs):
Steric and Solubility Considerations
- Steric Hindrance: The target compound and Ev3 both feature two substituents on N3 (Me/Ph or 2 Me). Ev3’s phenyl group at N1 introduces planar rigidity, which may influence π-π stacking interactions in solid-state structures .
Solubility:
Comparative Stability and Reactivity
Thermal Stability:
Reactivity in Cross-Coupling Reactions:
- Triazenes with aryl halides (e.g., Ev4’s Br substituent) are often used as intermediates in Suzuki-Miyaura couplings. The target compound’s lack of halide substituents may limit its utility in such reactions .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of aryl halides with diazotized amines or triazene derivatives. Key variables include solvent choice (ethanol or acetonitrile), temperature (typically 0–60°C), and catalysts like copper salts, which enhance reaction efficiency. For instance, acetonitrile may improve yields by stabilizing intermediates compared to ethanol. Purification via column chromatography or recrystallization is critical to isolate geometric isomers .
Q. How can the geometric isomerism of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) distinguishes isomers via coupling constants and chemical shifts. For example, E-isomers exhibit distinct NOE correlations in 2D-NMR. X-ray crystallography provides definitive structural confirmation by resolving bond angles and substituent spatial arrangements, as demonstrated in related triazene structures .
Q. What analytical techniques are essential for characterizing triazene derivatives like (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., N=N stretching at ~1450 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors purity and isomer ratios, especially when optimizing synthetic protocols .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reported isomerization rates of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene under varying pH?
- Methodological Answer : Controlled kinetic experiments (e.g., UV-Vis monitoring at 250–300 nm) quantify isomerization rates. Buffer systems (pH 2–12) and temperature-controlled setups isolate pH effects. Discrepancies may arise from solvent polarity or trace metal ions; thus, chelating agents (e.g., EDTA) are recommended to suppress catalytic side reactions .
Q. What computational approaches predict the reactivity of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using polarizable continuum models (PCM). For example, Mulliken charge analysis of the triazene core reveals electron-deficient regions prone to nucleophilic attack .
Q. How can thermal stability studies address degradation challenges during prolonged experiments?
- Methodological Answer : Thermogravimetric Analysis (TGA) identifies decomposition thresholds (e.g., >150°C). For long-term stability, inert atmospheres (N₂/Ar) and low-temperature storage (-20°C) minimize oxidation. Real-time degradation is monitored via HPLC-MS, with cooling systems (4°C) recommended to stabilize labile intermediates during synthesis .
Q. What strategies mitigate discrepancies in synthetic yields caused by solvent impurities?
- Methodological Answer : Solvent pre-treatment (e.g., molecular sieves for dehydration) reduces variability. Systematic screening via Design of Experiments (DoE) identifies optimal solvent-catalyst combinations. For example, acetonitrile with 5 mol% CuI increases yields by 15–20% compared to untreated solvents .
Q. How does substituent electronic effects influence the photochemical behavior of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene derivatives?
- Methodological Answer : Ultraviolet (UV) irradiation experiments coupled with Time-Dependent DFT (TD-DFT) correlate substituent electron-withdrawing/donating effects with photolysis rates. Hammett constants (σ) quantify substituent influence; nitro groups accelerate N₂ release, while methoxy groups stabilize the triazene core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
